molecular formula C12H14FNO2 B13211519 Methyl 3-(4-fluorophenyl)pyrrolidine-3-carboxylate

Methyl 3-(4-fluorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B13211519
M. Wt: 223.24 g/mol
InChI Key: MRSYHSNIQWVKAR-UHFFFAOYSA-N
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Description

Methyl 3-(4-fluorophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a fluorophenyl group attached to the pyrrolidine ring, which is further esterified with a carboxylate group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-fluorophenyl)pyrrolidine-3-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The resulting intermediate is then esterified using methanol and a strong acid catalyst such as sulfuric acid to yield the final product. The reaction conditions often require controlled temperatures and inert atmosphere to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-fluorophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: 3-(4-fluorophenyl)pyrrolidine-3-carboxylic acid.

    Reduction: Methyl 3-(4-fluorophenyl)pyrrolidine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-fluorophenyl)pyrrolidine-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The fluorophenyl group enhances its binding affinity to certain receptors, while the pyrrolidine ring contributes to its overall stability and bioavailability. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the target receptor.

Comparison with Similar Compounds

    3-(4-fluorophenyl)pyrrolidine: Lacks the ester group, which may affect its solubility and reactivity.

    Methyl 3-phenylpyrrolidine-3-carboxylate: Similar structure but without the fluorine atom, leading to different electronic properties.

    Methyl 3-(4-chlorophenyl)pyrrolidine-3-carboxylate: Chlorine substituent instead of fluorine, which may alter its biological activity.

Uniqueness: Methyl 3-(4-fluorophenyl)pyrrolidine-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance metabolic stability and improve binding interactions with target proteins, making it a valuable compound in drug design and development.

Properties

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

methyl 3-(4-fluorophenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C12H14FNO2/c1-16-11(15)12(6-7-14-8-12)9-2-4-10(13)5-3-9/h2-5,14H,6-8H2,1H3

InChI Key

MRSYHSNIQWVKAR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCNC1)C2=CC=C(C=C2)F

Origin of Product

United States

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